(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by the presence of fluorine atoms on both the benzylidene and phenylamino groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-aminothiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to other thiazole derivatives. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10F2N2OS |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10F2N2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9- |
InChI Key |
AFIOVWDJGGKJLK-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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